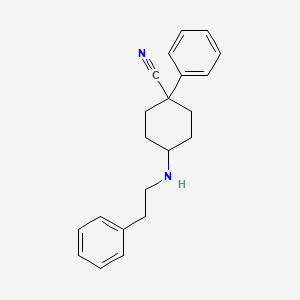
1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile is a complex organic compound characterized by its unique structure, which includes a phenyl group, a cyclohexane ring, and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization and subsequent reactions with phenylethylamine and cyanide sources under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or cyclohexane rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学研究应用
1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile exerts its effects involves its interaction with specific molecular targets. The phenylethylamino group can interact with receptors or enzymes, modulating their activity. The carbonitrile group may also play a role in binding to active sites of proteins, influencing biochemical pathways .
相似化合物的比较
Similar Compounds
1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile.
1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carboxylic acid: Contains a carboxylic acid group.
1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-methanol: Features a hydroxyl group.
Uniqueness
1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile is unique due to its carbonitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
属性
分子式 |
C21H24N2 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
1-phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C21H24N2/c22-17-21(19-9-5-2-6-10-19)14-11-20(12-15-21)23-16-13-18-7-3-1-4-8-18/h1-10,20,23H,11-16H2 |
InChI 键 |
HUFVNBLPWYHYDS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1NCCC2=CC=CC=C2)(C#N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-dimethyl-N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10802588.png)
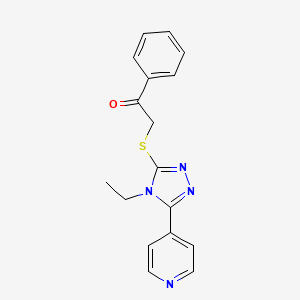
![Methyl 2-{5-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B10802591.png)
![2-Methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B10802607.png)
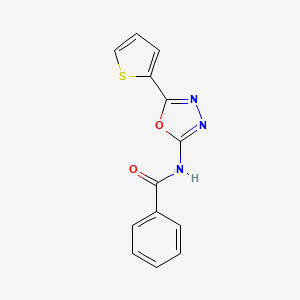
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B10802621.png)
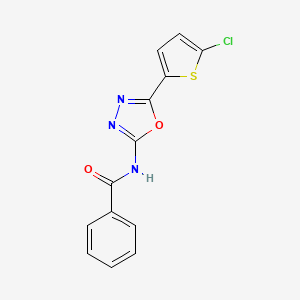
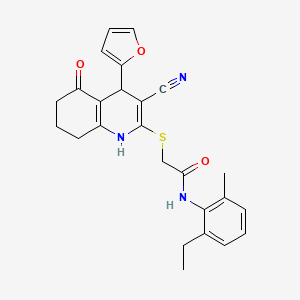
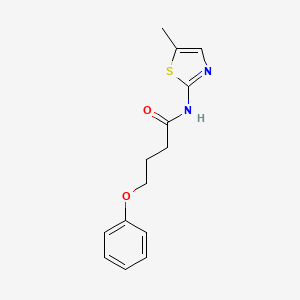
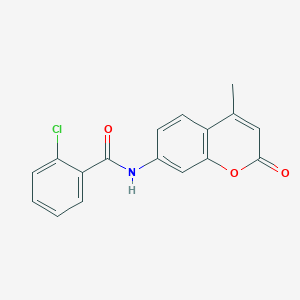


![2-(difluoromethoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B10802683.png)
![3-Amino-4-thiophen-2-yl-6,7,8,9-tetrahydro-5H-1-thia-10-aza-cyclohepta[f]indene-2-carboxylic acid amide](/img/structure/B10802687.png)
